(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a tolyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications, particularly in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each functional group and the order in which they are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the triazole and pyrimidine rings might participate in nucleophilic substitution reactions, while the piperazine ring might undergo alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with similar structures have been synthesized for antimicrobial evaluations. Patel et al. (2011) described the synthesis of amide derivatives through the condensation of acid chlorides with piperazine and their subsequent evaluation for antimicrobial activities. These synthesized compounds demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Pharmacological Properties
Research on piperazinyl compounds, especially those incorporating pyrimidine or similar heterocyclic components, often targets their pharmacological properties. Tucker et al. (1998) investigated piperazinyl oxazolidinones containing various heteroaromatic rings, including pyridine and pyrimidine, revealing their potent antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Drug Development and Metabolic Studies
The metabolic profile and pharmacokinetics of structurally related compounds have been explored to understand their behavior in biological systems. Sharma et al. (2012) detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insight into the compound's elimination mechanisms and metabolic pathways (Sharma et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-8-6-23(7-9-24)16-10-17(21-12-20-16)25-13-19-11-22-25/h2-5,10-13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPKJFAUXHGGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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